
2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexyl group, a methoxyphenyl group, and a pyridazinone moiety, making it a molecule of interest for its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the pyridazinone core.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic ring or other functional groups are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathways Involved: The compound may influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyclohexyl-N-(4-methoxyphenyl)acetamide: This compound shares the cyclohexyl and methoxyphenyl groups but lacks the pyridazinone moiety.
2-cyclohexyl-N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinoline: This compound has a similar structure but includes an isoquinoline core instead of a pyridazinone core.
2-cyclohexyl-N-{3-[ethyl(phenyl)amino]propyl}-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinoline: This compound also features a cyclohexyl and methoxyphenyl group but differs in its core structure and additional substituents.
Uniqueness
2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is unique due to its combination of a cyclohexyl group, a methoxyphenyl group, and a pyridazinone moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide, and how are intermediates characterized?
- Methodology : Use a multi-step approach involving nucleophilic substitution and coupling reactions. For example, pyridazinone cores (e.g., 6-oxopyridazin-1(6H)-yl derivatives) are synthesized via cyclization of hydrazine derivatives with diketones, followed by alkylation or acylation to introduce the cyclohexyl and ethylacetamide moieties . Characterization includes IR spectroscopy (C=O stretches at 1640–1680 cm⁻¹) and ¹H-NMR to confirm substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
Q. How is the purity of the compound validated during synthesis?
- Methodology : Employ HPLC with a C18 column (gradient elution: 0.1% TFA in H₂O/MeCN) and TLC (silica gel, DCM:MeOH 9:1). Purity >95% is confirmed via peak integration (HPLC) and UV visualization (TLC). Discrepancies in yields (e.g., 42% vs. 62%) may arise from competing side reactions, requiring optimization of reaction time and stoichiometry .
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. For cytotoxicity, use MTT assays in cancer cell lines (e.g., HeLa or MCF-7). Reference compounds with similar pyridazinone scaffolds (e.g., antipyrine hybrids) show IC₅₀ values in the µM range, suggesting comparable experimental setups .
Q. What spectral techniques are critical for structural confirmation?
- Methodology : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺) and ¹³C-NMR to resolve carbonyl carbons (δ 165–175 ppm). For stereochemical analysis, NOESY or X-ray crystallography is recommended if crystalline forms are obtainable (see patent data on pyridazinone analogs) .
Q. How can researchers mitigate solubility issues in biological assays?
- Methodology : Use DMSO as a primary solvent (≤0.1% v/v in media) or formulate with cyclodextrins. For aqueous stability, conduct pH-dependent solubility studies (pH 1–7.4) and monitor degradation via HPLC .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyridazinone ring) influence biological activity?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogen, alkyl, or aryl groups). Compare IC₅₀ values in enzyme assays. For example, replacing 4-methoxyphenyl with 4-chlorophenyl (as in related compounds) may enhance hydrophobic interactions with target proteins .
Q. How can contradictory data in biological replicates be resolved?
- Methodology : Use dose-response curves (minimum n=3) and statistical tools (e.g., ANOVA with Tukey’s post-hoc test). If potency varies between assays (e.g., enzymatic vs. cellular), investigate off-target effects via proteome profiling or RNA-seq to identify secondary pathways .
Q. What computational strategies support target identification for this compound?
- Methodology : Employ molecular docking (AutoDock Vina) against protein databases (PDB) using the pyridazinone core as a pharmacophore. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Methodology : Transition from batch to flow chemistry for exothermic steps (e.g., acylation). Use Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading). For example, reducing reaction time from 24h to 6h via microwave-assisted synthesis improved yields in related acetamide derivatives .
Q. What strategies address metabolic instability observed in preclinical studies?
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-27-18-9-7-17(8-10-18)19-11-12-21(26)24(23-19)14-13-22-20(25)15-16-5-3-2-4-6-16/h7-12,16H,2-6,13-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWROAPUHURRPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.